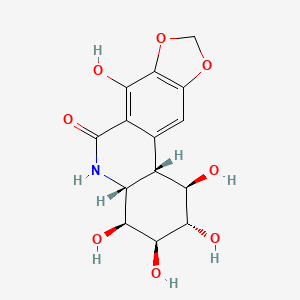

10b(S)-epipancratistatin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO8 |

|---|---|

Molecular Weight |

325.27 g/mol |

IUPAC Name |

(1R,2S,3S,4S,4aR,11bS)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7+,8+,10-,11-,12-/m0/s1 |

InChI Key |

VREZDOWOLGNDPW-YLRHGQGQSA-N |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O |

Synonyms |

10b(s)-epipancratistatin |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 10b S Epipancratistatin

Key Synthetic Transformations and Methodologies

The successful synthesis of 10b(S)-epipancratistatin and its congeners relies on a toolkit of powerful chemical reactions that control stereochemistry and efficiently form the polycyclic ring system.

Stereoselective reactions are crucial for establishing the correct configuration of the multiple chiral centers in the molecule. inflibnet.ac.in

Sharpless Asymmetric Dihydroxylation: This reaction is a powerful method for installing two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol. In the context of pancratistatin-related syntheses, Sharpless asymmetric hydroxylation has been used as the key stereochemical-controlling step in the transformation of narciclasine (B1677919) into various hydroxylated derivatives, such as 10b(S)-hydroxy-1-epipancratistatin and 10b(S)-hydroxy-1,2-diepipancratistatin. clockss.orgresearchgate.netresearchgate.net The choice of the chiral ligand (derived from hydroquinidine (B1662865) or hydroquinine) dictates whether the dihydroxylation occurs on the α- or β-face of the olefin, allowing for predictable control over the product's stereochemistry. clockss.org

Ferrier Rearrangement: As mentioned previously, the Ferrier rearrangement is a key transformation in syntheses that begin from carbohydrate precursors like D-glucose. researchgate.netresearchgate.net This reaction converts a glycal (an unsaturated sugar) into a cyclohexenone derivative, effectively transforming the pyranose ring of the sugar into the C-ring of the pancratistatin (B116903) skeleton while preserving the chiral information. researchgate.netresearchgate.net

Cyclization reactions are fundamental to constructing the fused ring system of the phenanthridone core.

Pd-catalyzed Intramolecular Heck Reaction: This reaction is a powerful tool for forming carbon-carbon bonds and is used to build the phenanthridone skeleton in syntheses of pancratistatin analogues. researchgate.netresearchgate.net It typically involves the coupling of an aryl halide with an alkene tethered to the same molecule, catalyzed by a palladium complex, to form a new ring. This method has been featured in the synthesis of lycoricidine, a related Amaryllidaceae alkaloid.

Bischler-Napieralski Cyclization: This reaction is a classic method for synthesizing dihydroisoquinolines, which can be precursors to the phenanthridone system. It involves the acid-catalyzed cyclization and dehydration of a β-arylethylamide. While its specific use for this compound is not highlighted, it is a known strategy for producing related Amaryllidaceae alkaloids under mild conditions using reagents like trifluoromethanesulfonic anhydride. researchgate.net

Radical reactions can achieve transformations that are difficult under ionic conditions. The key step in the conversion of (+)-narciclasine to this compound is a radical-initiated cleavage of the C10b-O1 ether linkage. acs.orgacs.org This reaction, which employs tributyltin hydride, is crucial for breaking the B/C trans ring juncture of narciclasine and forming the thermodynamically less stable B/C cis ring juncture found in the target epimer. acs.orgresearchgate.net

Table 2: Summary of Key Synthetic Methodologies

| Reaction | Type | Purpose in Synthesis | Reference(s) |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Stereoselective | Installation of hydroxyl groups with specific stereochemistry on the C-ring. | clockss.orgresearchgate.net |

| Ferrier Rearrangement | Stereoselective | Construction of the chiral cyclohexenone C-ring from a glycal precursor. | researchgate.netresearchgate.net |

| Pd-catalyzed Intramolecular Heck Reaction | Cyclization | Formation of the phenanthridone ring system. | researchgate.netresearchgate.net |

| Bischler-Napieralski Cyclization | Cyclization | Synthesis of dihydroisoquinoline precursors for the phenanthridone core. | researchgate.net |

Cyclic Sulfate (B86663) Chemistry and Stereoinversion

The strategic use of cyclic sulfates is a powerful method for achieving stereochemical inversion at specific hydroxyl-bearing carbons, a critical maneuver in the synthesis of complex natural products and their analogues. In the context of Amaryllidaceae alkaloids, this methodology has been pivotal in manipulating the stereochemistry of the aminocyclitol ring.

In the synthesis of pancratistatin analogues, cyclic sulfates derived from diols serve as versatile intermediates. These cyclic sulfates can undergo regioselective nucleophilic attack, leading to the opening of the sulfate ring and the introduction of a new functional group with inversion of configuration at the point of attack. This SN2-type reaction is a reliable method for inverting a stereocenter.

For instance, in the synthesis of 10b(S)-hydroxy-1,2-diepipancratistatin, a related analogue, a cyclic sulfate was synthesized from a corresponding diol. researchgate.net The cyclic sulfate was then subjected to reaction with a nucleophile, such as cesium benzoate (B1203000), which resulted in the opening of the ring and inversion of the stereocenter at C-2. researchgate.net Subsequent hydrolysis of the resulting benzoate ester yields the inverted hydroxyl group. This approach highlights the utility of cyclic sulfate chemistry in the controlled stereochemical manipulation of the densely functionalized C-ring of the pancratistatin scaffold. While a direct total synthesis of this compound employing this specific strategy has not been extensively detailed, the synthesis of its analogues demonstrates the potential of this methodology for achieving the requisite stereoinversion to access the epi configuration.

A notable example of this strategy's application is found in the synthesis of epi-7-deoxypancratistatin. univie.ac.atnih.gov In this synthesis, a diol was converted to a cyclic sulfate. univie.ac.at This intermediate then underwent a selective opening by a nucleophile, which is a key step in establishing the stereochemistry of the final product. univie.ac.atnih.gov This selective opening of a cyclic sulfate over an aziridine (B145994) with an oxygen nucleophile was a key feature of this synthetic route. nih.gov

Rearrangement Reactions (e.g., Aza-Payne Rearrangement, Overman Rearrangement)

Rearrangement reactions are indispensable tools in organic synthesis, often enabling the construction of complex molecular architectures from simpler precursors in a single, elegant step. In the synthesis of Amaryllidaceae alkaloids, including isomers of pancratistatin, rearrangement reactions such as the aza-Payne and Overman rearrangements have been instrumental.

The aza-Payne rearrangement involves the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. The aza-variant of this reaction, involving an amino epoxide, can be used to strategically reposition functional groups. wikipedia.org In the synthesis of epi-7-deoxypancratistatin, an intramolecular Lewis acid-catalyzed cyclization onto an epoxy conduramine, which was derived via an aza-Payne rearrangement, was a key step in forming the cis-fused phenanthridone core. univie.ac.atnih.gov This demonstrates the power of the aza-Payne rearrangement in setting up the crucial stereochemistry of the B/C ring junction.

The Overman rearrangement is a univie.ac.atunivie.ac.at-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. researchgate.net This reaction is highly valued for its ability to install a nitrogen atom with excellent stereocontrol. While a direct application of the Overman rearrangement in a completed total synthesis of this compound is not prominently documented, its utility has been demonstrated in the synthesis of various Amaryllidaceae alkaloids. scilit.commdpi.comresearchgate.net The rearrangement proceeds with a high degree of stereochemical fidelity, making it an attractive strategy for establishing the stereocenter bearing the nitrogen atom in the aminocyclitol ring of pancratistatin and its isomers. The ability to form allylic amines from readily available allylic alcohols makes the Overman rearrangement a powerful and strategic choice for the synthesis of these complex alkaloids. wikipedia.org

Semi-Synthetic Derivatization from Precursor Alkaloids (e.g., Narciclasine)

A more direct route to this compound involves the semi-synthetic modification of a more abundant, naturally occurring Amaryllidaceae alkaloid, narciclasine. Narciclasine shares the same phenanthridone core as pancratistatin but differs in the stereochemistry and substitution pattern of the C-ring. Its relative abundance makes it an attractive starting material for the synthesis of less common analogues like this compound.

The utilization of a precursor alkaloid provides a significant advantage by starting with a molecule that already possesses the complex and stereochemically rich core structure. The synthetic challenge is then reduced to performing selective transformations to alter the existing stereochemistry and achieve the target molecule.

| Starting Material | Key Transformation | Product | Overall Yield | Reference |

| (+)-Narciclasine | Radical-initiated 10b,1 C-O cleavage | This compound | 5.7% | researchgate.net |

Structural Modifications and Analog Development of 10b S Epipancratistatin

Design Principles for Amaryllidaceae Alkaloid Analogs

The design of new Amaryllidaceae alkaloid analogs is guided by several key principles derived from extensive structure-activity relationship (SAR) studies. A primary consideration is the retention of the core phenanthridone nucleus, as truncated analogs have shown significantly reduced biological activity. nih.govacs.org

Modifications to Ring A have demonstrated that the methylenedioxy group is a crucial feature. Analogs with alternative substituents, such as methoxy (B1213986) or β-carboline groups, have exhibited a substantial decrease in activity, often over 100-fold compared to the parent compounds. nih.gov

The hydroxylated cyclitol C-ring is another critical component for the bioactivity of these compounds. The presence and stereochemistry of the hydroxyl groups are paramount. Studies have shown that the loss of any of the three hydroxyl groups can lead to diminished biological activity. researchgate.net Furthermore, the introduction of hydrophobic substituents on this ring has been found to decrease inhibitory activity. researchgate.netnih.gov The C-7 hydroxyl group, in particular, has been identified as an important contributor to the molecule's potent effects. nih.gov

While maintaining these core features, some structural alterations have been found to be permissible or even beneficial. For instance, modifications in the "northwest bay region," which includes the area between C-1 and C-10, can be made without negatively impacting biological activities. clockss.org In some cases, unnatural derivatives, such as the C-1 benzoate (B1203000) of pancratistatin (B116903), have shown enhanced biological activities. acs.org

Synthetic Access to Diversified Derivatives

The pursuit of novel and more effective analogs of 10b(S)-epipancratistatin has led to the development of various synthetic strategies to access a diverse range of derivatives. These approaches focus on modifying different parts of the molecule to probe the structure-activity relationship and to potentially enhance its therapeutic profile.

Alterations at the Phenanthridone Core

Modifications to the fundamental phenanthridone core of Amaryllidaceae alkaloids have been explored to understand its role in the compounds' biological activity. An intact tricyclic nucleus is considered essential for activity, as truncated analogs have shown a significant reduction in potency. nih.govacs.org

Research into Ring A substitutions has revealed that the 8,9-methylenedioxy moiety is critical. Analogs where this group is replaced with substituents like methoxyl or β-carboline groups were found to be approximately 100-fold less active than the parent compound, pancratistatin, in various cell lines. nih.gov

Modifications of the Hydroxylated Cyclitol Ring

The hydroxylated cyclitol C-ring is a key determinant of the biological activity of pancratistatin and its analogs. The number and orientation of the hydroxyl groups are critical for cytotoxic effects. The loss of any of the three hydroxyl groups has been shown to reduce biological activity. researchgate.net Similarly, introducing hydrophobic substituents to this ring has been found to decrease the inhibitory activity on peptide bond formation and reduce cytotoxicity against cancer cells. researchgate.net

Specific modifications, such as the synthesis of 10b(R)-hydroxypancratistatin, 10b(S)-hydroxy-1-epipancratistatin, and 10b(S)-hydroxy-1,2-diepipancratistatin, have been accomplished using narciclasine (B1677919) as a starting material. nih.gov These syntheses often employ Sharpless asymmetric hydroxylations to control the stereochemistry. nih.gov However, these particular structural modifications have generally led to decreased cancer cell growth inhibition compared to pancratistatin. nih.gov Interestingly, the presence of a C-2 benzoate group was found to considerably improve the activity of one derivative compared to its non-benzoylated counterpart. nih.gov

Development of Aza-Analogues (e.g., 10b-aza-analogues)

A significant area of analog development has been the synthesis of aza-analogues, where a carbon atom in the core structure is replaced by a nitrogen atom. A notable example is the development of 10b-aza-analogues. acs.orgresearchgate.net A chiral pool-based synthesis has been developed, which involves a reductive amination and condensation sequence to create ring-B/C-modified derivatives. acs.orgresearchgate.net

These 10b-aza-analogues, despite having a similar conformation and functional group arrangement to their carbon-based counterparts, have shown diminished anticancer activity and a complete loss of antiviral activity. acs.orgresearchgate.net This unexpected electronic effect suggests a potential role for π-type secondary orbital interactions with the biological target. acs.orgresearchgate.net The introduction of the nitrogen at the 10b position significantly reduces the electron density in ring-C, which may account for the observed decrease in biological activity. acs.orgresearchgate.net

Synthesis of Truncated and Simplified Scaffolds

In an effort to create more synthetically accessible and potentially more potent analogs, researchers have focused on the synthesis of truncated and simplified scaffolds of pancratistatin. These efforts are driven by the low natural abundance and structural complexity of the parent compound.

One approach involves the formal cleavage of the C3-C4 bond, resulting in an open ring C. Another strategy has been to create compounds with a truncated lactol moiety in place of the full cyclitol ring. While many of these simplified analogs have exhibited weak antiproliferative activity, the lactol analogue showed the highest potency among them. These findings provide valuable insights for the design of future pancratistatin mimetics.

It has been established that an intact phenanthridone nucleus is crucial for biological activity, as truncated analogues have demonstrated significantly reduced potency. nih.govacs.org Therefore, successful simplification strategies must balance synthetic feasibility with the retention of key pharmacophoric features.

Molecular and Cellular Investigations of Biological Activity of 10b S Epipancratistatin

Comparative Anti-proliferative Activity in Cellular Models

The cytotoxic effects of 10b(S)-epipancratistatin and related compounds have been evaluated across a range of human and murine cancer cell lines.

Studies have demonstrated that structural modifications to the pancratistatin (B116903) scaffold, such as those leading to 10b(S)-hydroxy-1,2-diepipancratistatin, result in decreased cancer cell growth inhibition when compared to the parent compound, pancratistatin. clockss.org The anti-proliferative activity of various isocarbostyrils, including derivatives of this compound, has been tested against a panel of human cancer cell lines. clockss.orgasu.edu For instance, the cytotoxic activities of related Amaryllidaceae alkaloids have been evaluated against various human cancer cell lines, including those of the lung, colon, and ovary, with some compounds showing significant inhibitory effects. d-nb.infonih.gov

The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. mdpi.com For example, the IC50 values for various anticancer agents have been determined in cell lines such as the ovarian carcinoma line A2780 and the breast ductal carcinoma line MCF-7. d-nb.info Some compounds have shown IC50 values in the micromolar range against these cell lines. researchgate.net The anti-proliferative effects of different compounds have been assessed in various cancer cell lines, including those for prostate and ovarian cancer.

Table 1: Interactive Data Table of Anti-proliferative Activity in Human Cancer Cell Lines This table is for illustrative purposes and may not represent actual data for this compound due to limited specific data in the search results. The data points are based on general findings for related compounds.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| A2780 | Ovarian Carcinoma | Isocarbostyril Derivative | 65 |

| CH1/PA-1 | Ovarian Teratocarcinoma | Osmium p-cymene (B1678584) complex | ~50 |

| MCF-7 | Breast Ductal Carcinoma | Clausine-B | 52.9 (µg/mL) |

| A549 | Lung Adenocarcinoma | Dimeric Ruthenium Compound | >100 |

| HCT-116 | Colon Carcinoma | Dimeric Ruthenium Compound | >100 |

| LNCaP | Prostate Cancer | Mentha aquatica extract | Selective Activity |

| HepG2 | Liver Cancer | Clausine-B | 28.94 (µg/mL) |

| HeLa | Cervical Cancer | Clausine-B | 22.90 (µg/mL) |

The anti-proliferative activity of this compound and its analogs has also been assessed in murine cancer cell lines. asu.eduresearchgate.net For instance, isocarbostyril compounds have been tested against the P388 murine leukemia cell line, although these modifications generally led to decreased activity compared to pancratistatin. clockss.org Narciclasine (B1677919), a related compound, has shown activity against the P388 lymphoma cell line. nih.gov

Table 2: Anti-proliferative Activity in Murine Cancer Cell Lines This table is for illustrative purposes and may not represent actual data for this compound due to limited specific data in the search results. The data points are based on general findings for related compounds.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| P388 | Leukemia | Isocarbostyril Derivative | Decreased activity |

| P388 | Lymphoma | Narciclasine | Active |

Evaluation in Human Cancer Cell Lines (e.g., leukemia, breast, colon, ovarian, prostate)

Mechanistic Studies of Cellular Responses

Research into the mechanisms of action of this compound and related compounds has focused on apoptosis induction, cell cycle regulation, and protein biosynthesis inhibition.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. scielo.orgfrontiersin.org Studies on related Amaryllidaceae alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. researchgate.netnih.gov This process can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. scielo.org

The intrinsic pathway involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. scielo.orgfrontiersin.org The activation of caspases, a family of proteases, is a central event in apoptosis. scielo.org Some natural compounds have been shown to induce apoptosis by modulating the Bax/Bcl-2 ratio and activating caspases. frontiersin.orgnih.gov For instance, certain compounds can induce apoptosis in Jurkat cells. scispace.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase like caspase-8. scielo.org

The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a hallmark of cancer. nih.gov The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. wikipedia.org Some anticancer agents exert their effects by causing cell cycle arrest, often at the G2/M phase. nih.govnih.gov

The progression through the cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov For example, the cyclin B1/CDK1 complex is crucial for entry into mitosis. d-nb.info Some compounds can induce G2/M arrest by down-regulating the levels of cyclins such as cyclin A and cyclin B1. nih.gov Studies on microRNA-10b have shown its role as a master regulator of breast cancer cell proliferation by targeting key cell cycle proteins. nih.gov The p53 tumor suppressor protein also plays a critical role in regulating the G2/M transition in response to DNA damage by targeting multiple pathways that inhibit Cdc2. kyushu-u.ac.jp

Several Amaryllidaceae alkaloids are known to exert their biological effects by inhibiting protein biosynthesis in eukaryotic cells. scispace.comthieme-connect.comnih.gov This inhibition often occurs at the level of the ribosome, the cellular machinery responsible for protein synthesis. sigmaaldrich.comnih.gov These compounds can interfere with different stages of translation, including initiation, elongation, and termination. nih.govd-nb.info

The eukaryotic ribosome (80S) is a target for a variety of small-molecule inhibitors. nih.govnih.gov Some inhibitors target the peptidyl transferase center (PTC) on the large ribosomal subunit, preventing the formation of peptide bonds. nih.gov The precise mechanism can vary, with some compounds binding to the A-site or P-site of the PTC. nih.govd-nb.info For instance, narciclasine has been shown to inhibit peptide bond formation by eukaryotic ribosomes. scispace.com

Investigations into Mitochondrial Targeting

The Amaryllidaceae alkaloid pancratistatin is known to selectively target cancer cell mitochondria. nih.gov This has spurred investigations into the mitochondrial-targeting capabilities of its analogs. Mitochondria are crucial for cellular energy production and are involved in regulating cell life and death processes. nih.govmdpi.com Their dysfunction is linked to a variety of human diseases. nih.gov The high negative membrane potential of mitochondria allows for the accumulation of certain cationic molecules, a principle exploited in the design of mitochondria-targeting drugs. nih.gov

Mitochondria-targeted therapies aim to either protect the cell by delivering antioxidants or induce cell death by delivering cytotoxic agents. nih.gov A common strategy involves attaching a mitochondrial-targeting moiety, such as the triphenylphosphonium (TPP) cation, to a drug. nih.gov While specific studies focusing solely on the mitochondrial targeting of this compound are not extensively detailed in the reviewed literature, the known mitochondrial-targeting activity of its parent compound, pancratistatin, suggests that its analogs may also interact with mitochondria. nih.gov Research into related compounds, such as 10b-aza-analogues of Amaryllidaceae alkaloids, has been conducted to understand their anticancer and antiviral activities, which can be linked to mitochondrial functions. nih.govacs.org

Broader Spectrum Biological Activities (In Vitro)

Cryptococcus neoformans is an opportunistic fungal pathogen that can cause life-threatening infections, particularly in immunocompromised individuals. umsha.ac.irfrontiersin.org Standard antifungal agents include amphotericin B, flucytosine, and fluconazole. medscape.com Research has explored the antifungal potential of Amaryllidaceae alkaloid derivatives.

In broth microdilution assays, narciclasine, a related Amaryllidaceae alkaloid, demonstrated antifungal activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 8-16 µg/mL. clockss.org While direct antifungal data for this compound against C. neoformans was not specified in the provided results, the activity of related compounds suggests a potential area for further investigation.

Table 1: Antifungal Activity of a Related Amaryllidaceae Alkaloid

| Compound | Organism | MIC (µg/mL) |

|---|

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to many antibiotics, making the search for new antibacterial agents crucial. debiopharm.comnih.govcanada.ca

Investigations into the antibacterial properties of pancratistatin structural modifications have shown some activity. Specifically, compounds designated as 4, 14, and 15 exhibited marginal antibacterial activity against Neisseria gonorrhoeae, with MIC values ranging from 32-64 µg/mL. clockss.org These compounds are structurally related to this compound. clockss.org The data indicates that while some pancratistatin derivatives show promise, their activity is considered marginal.

Table 2: Antibacterial Activity of Pancratistatin Structural Modifications

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Modification 4 | Neisseria gonorrhoeae | 32-64 clockss.org |

| Modification 14 | Neisseria gonorrhoeae | 32-64 clockss.org |

Research into the antiviral properties of Amaryllidaceae alkaloid analogs has revealed important structural requirements for activity. nih.govresearchgate.net Studies on 10b-aza-analogues of pancratistatin, where the carbon atom at the 10b position is replaced by a nitrogen atom, have shown a significant impact on their biological activity. nih.govacs.org

Structure Activity Relationship Sar Studies of 10b S Epipancratistatin and Its Analogs

Influence of Phenanthridone Ring System Stereochemistry

The three-dimensional arrangement of the phenanthridone core is a critical determinant of the biological activity of pancratistatin (B116903) and its analogs.

The stereochemistry at the junction of rings B and C in the phenanthridone skeleton plays a pivotal role in the cytotoxic potency of these compounds. The natural product, pancratistatin, possesses a trans-fused B/C ring system, which is believed to be crucial for its anticancer activity. nih.gov

Studies have consistently shown that altering this configuration to a cis-fused B/C ring juncture, as seen in 10b(S)-epipancratistatin, results in a significant reduction or complete loss of biological activity. acs.orgrsc.orgnih.gov For instance, the conversion of narciclasine (B1677919) to its B/C cis analog, this compound, led to a tenfold decrease in antineoplastic activity. acs.org This highlights the stringent stereochemical requirement for a trans-fused system to maintain potent cytotoxicity. The thermodynamic stability favors the cis ring junction, making the synthesis of the more active trans isomers a significant challenge. nih.gov

Further evidence supporting the importance of the trans configuration comes from the evaluation of various synthetic analogs. Hydrogenation or oxidation of the double bond in narciclasine, which results in a cis-B/C ring junction, yields products with significantly weaker cytotoxicity compared to the parent compound. nih.gov

The integrity of the complete tricyclic phenanthridone nucleus is fundamental for the biological activity of pancratistatin analogs. researchgate.netresearchgate.net Research has demonstrated that truncated analogs, where the core ring system is disrupted, are markedly less active. researchgate.netnih.gov For example, a B-seco derivative of lycoricidine, which lacks the bond between C-10a and C-10b, was found to be inactive. researchgate.net This underscores that the rigid, intact tricyclic framework is an essential component of the pharmacophore.

Impact of B/C Ring Juncture (cis vs. trans)

Significance of Hydroxyl Group Patterns and Stereochemistry

The number, position, and stereochemical orientation of hydroxyl (-OH) groups on the cyclitol C-ring are critical modulators of biological activity.

The polyhydroxylated C-ring is a key feature for the potent cytotoxicity of pancratistatin and its analogs. researchgate.netresearchgate.net SAR studies have revealed that a minimum of two hydroxyl groups on this ring is necessary for activity. wits.ac.za Specifically, the presence of a 2,3,4-triol pattern is a common feature among the most active constituents. wits.ac.za

The loss or modification of these hydroxyl groups generally leads to a decrease in activity. For example, replacing the tri-hydroxylated C-ring with hydrophobic substituents resulted in diminished inhibitory activity. researchgate.net Similarly, the removal of any of the three hydroxyl groups attenuated biological potency. researchgate.net While 2,3-diol derivatives retain some activity, it suggests that the C4-hydroxyl is a significant contributor to the compound's efficacy. wits.ac.zaacademicjournals.org

The phenolic hydroxyl group at the C-7 position on ring A has a notable modulatory effect on the biological activity. researchgate.net While not absolutely essential for activity, its presence generally leads to a significant increase in potency. researchgate.netnih.gov For instance, pancratistatin is considerably more potent than its C-7 deoxy analog, 7-deoxypancratistatin (B1221876). researchgate.net This difference in activity can be as much as ten to twenty-fold. nih.gov This suggests that the C-7 hydroxyl group plays a crucial role in the interaction of the molecule with its biological target.

Criticality of Hydroxyl Groups on Ring C

Effects of Substituents on Biological Activity (in vitro cellular models)

The introduction of various substituents at different positions on the pancratistatin scaffold has been explored to understand their impact on biological activity in laboratory cell models.

Computational studies have suggested that replacing the 1-hydroxyl group with nitrogen-containing functionalities, such as an alkylamino functionalized benzamido moiety, could enhance the affinity for certain biological targets like Topoisomerase I. mdpi.com These nitrogenated analogs showed improved binding energies in molecular docking simulations compared to pancratistatin itself. mdpi.com

Conversely, modifications to the A-ring, such as replacing the 8,9-methylenedioxy group with methoxy (B1213986) or β-carboline substituents, resulted in a dramatic 100-fold decrease in cytotoxic activity. nih.govresearchgate.net This indicates that the intact methylenedioxyphenyl moiety is a critical feature of the active pharmacophore. researchgate.net

The table below summarizes the activity of key pancratistatin analogs.

| Compound Name | Key Structural Feature | Relative Biological Activity |

| Pancratistatin | trans-B/C ring juncture, C-7 OH | High |

| This compound | cis-B/C ring juncture | Significantly reduced (approx. 10-fold less active than narciclasine) acs.org |

| 7-Deoxypancratistatin | Lacks C-7 OH | Reduced (approx. 10-20 fold less active than pancratistatin) nih.govresearchgate.net |

| B-seco-lycoricidine | Broken tricyclic nucleus | Inactive researchgate.net |

| C-ring Aromatized Analogs | Aromatic C-ring | Inactive researchgate.net |

| 8,9-Methoxy/β-carboline Analogs | Modified A-ring substituents | Significantly reduced (approx. 100-fold less active) nih.govresearchgate.net |

Influence of C-1 and C-10b Substitutions

The chemical environment around the C-1 and C-10b positions of the pancratistatin scaffold is a crucial determinant of its cytotoxic and antiviral activities. Research has demonstrated that the introduction of certain substituents can either enhance or diminish the compound's potency.

For instance, the C-1 position appears to be amenable to modification. The introduction of a benzoate (B1203000) ester at C-1 in pancratistatin has been reported to increase potency. researchgate.net Similarly, C-1 benzoyloxymethyl derivatives have also shown potent nanomolar activity. researchgate.net These findings suggest that the C-1 position can be altered to potentially improve the therapeutic profile of pancratistatin analogs. nih.gov

Conversely, modifications at the C-10b position, particularly those affecting its stereochemistry, have a profound impact on biological activity. The inversion of the stereocenter at C-10b, resulting in a cis B/C ring fusion, leads to a reduction or complete loss of potency. scispace.com This has been observed with the C-10b epimer of pancratistatin and the C-10b epimer of 7-deoxypancratistatin, both of which were found to be inactive. scispace.com

A study involving the synthesis of 10b(S)-hydroxy-1-epipancratistatin and 10b(S)-hydroxy-1,2-diepipancratistatin from narciclasine revealed that these structural modifications led to decreased cancer cell growth inhibition compared to pancratistatin. clockss.org Interestingly, the presence of a C-2 benzoate group in one of the intermediates (compound 15) resulted in a considerable improvement in activity compared to its deacetylated counterpart (compound 16), highlighting the complex interplay of substitutions across the entire molecule. clockss.org

The following table summarizes the activity of some pancratistatin analogs with modifications at C-1 and C-10b.

| Compound | Modification(s) | Activity |

| Pancratistatin C-1 benzoate | Benzoate ester at C-1 | Enhanced potency researchgate.net |

| C-1 benzoyloxymethyl derivatives | Benzoyloxymethyl group at C-1 | Nanomolar activity researchgate.net |

| 10b(S)-hydroxy-1-epipancratistatin | Inversion of stereochemistry at C-1 and hydroxyl at C-10b | Decreased cancer cell growth inhibition clockss.org |

| 10b(S)-hydroxy-1,2-diepipancratistatin | Inversion of stereochemistry at C-1 and C-2, hydroxyl at C-10b | Decreased cancer cell growth inhibition clockss.org |

| C-10b epimer of pancratistatin | Inversion of stereochemistry at C-10b | Inactive scispace.com |

| C-10b epimer of 7-deoxypancratistatin | Inversion of stereochemistry at C-10b | Inactive scispace.com |

Role of the B-ring Lactam Moiety

The B-ring lactam is an indispensable feature for the biological activity of pancratistatin and its analogs. Studies have consistently shown that alterations to this ring system have a detrimental effect on cytotoxicity.

The integrity of the tricyclic phenanthridone nucleus is essential for activity. researchgate.netnih.govacs.org Analogs where the B-ring is opened, such as those lacking the C10a-C10b bond, are markedly less active or completely inactive. scispace.comresearchgate.net For example, a seco-analog lacking the C10a-C10b bond was found to be inactive. scispace.com This underscores the importance of the rigid, intact phenanthridone skeleton for maintaining the correct conformation for biological interactions. nih.govacs.org

Furthermore, removal of the lactam carbonyl group has been shown to have a deleterious effect on activity, although it may not abolish it entirely. mdpi.com Lactone analogs, where the lactam is replaced by a lactone, have also been found to be inactive. scispace.com The strain within the lactam ring is considered critical, and any distortion, such as through ring opening, reduces activity.

Electronic and Conformational Influences on Receptor Interactions

The interaction of this compound and its analogs with their biological targets is governed by a combination of electronic and conformational factors. The specific three-dimensional arrangement of the molecule and the distribution of electron density are critical for binding and subsequent biological effects.

Computational studies have provided further insights into the electronic properties influencing activity. The introduction of a nitrogen atom at the 10b position, creating 10b-aza-analogues, was expected to alter the electronic properties of the molecule. acs.org Despite having similar conformations and functional groups to their carbon-containing counterparts, these aza-analogues showed diminished anticancer activity and no antiviral activity. acs.org This highlights that the electronic nature of the 10b position is a critical determinant of biological activity, separate from purely conformational aspects. acs.org The natural phenanthridone-type ring-C conformation is required for potent anticancer activity and is crucial for antiviral activity. acs.org

The electrostatic potential at the interface between the different domains of the receptor is thought to play a significant role in gating and ligand binding. nih.gov While the specific receptor for pancratistatin is still under investigation, it is plausible that the electronic distribution across the pancratistatin scaffold, influenced by substitutions and the inherent properties of the ring system, modulates its interaction with the target protein. For instance, computational modeling of pancratistatin analogues with Topoisomerase I has shown that nitrogenated analogues exhibit improved binding affinities due to favorable interactions with the active site. mdpi.comnih.gov

Future Research Directions in 10b S Epipancratistatin Chemical Biology

Exploration of Novel Analog Design for Enhanced Cellular Selectivity

A primary goal in the development of 10b(S)-epipancratistatin analogues is to improve their selectivity towards cancer cells while minimizing effects on healthy cells. Research has shown that modifications to the pancratistatin (B116903) scaffold can significantly impact biological activity. For example, the synthesis of 10b-aza-analogues, where the C10b carbon is replaced by a nitrogen atom, resulted in diminished anticancer activity, highlighting the critical role of the electronic properties of the C-ring. nih.govacs.org

Future analogue design will likely explore a wide range of structural modifications. This includes truncating the cyclitol ring, altering substituent groups on the aromatic ring, and introducing novel heterocyclic systems. researchgate.net The aim is to identify pharmacophoric features that enhance cellular selectivity. For instance, studies on related Amaryllidaceae alkaloids suggest that the methylenedioxy substituent on ring A and free hydroxyl groups on ring C are important for anticancer activity. nih.govacs.org Systematic exploration of these and other structural motifs will be crucial for developing analogues with improved therapeutic indices.

Deeper Elucidation of Specific Molecular Targets and Interacting Proteins

While pancratistatin is known to induce apoptosis, the precise molecular targets of this compound remain to be fully elucidated. Understanding the specific proteins and cellular pathways that this compound interacts with is essential for rational drug design and for predicting its therapeutic efficacy and potential side effects.

Future research in this area will necessitate the use of advanced chemical biology tools. Techniques such as affinity chromatography, photo-affinity labeling, and proteomics can be employed to identify and validate the direct binding partners of this compound within the cell. Uncovering these molecular targets will provide critical insights into its mechanism of action and pave the way for the design of more potent and selective analogues.

Development of Advanced In Vitro Research Models for Mechanistic Insights

To gain a more comprehensive understanding of the biological effects of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. lek.com Advanced in vitro models, such as three-dimensional (3D) spheroids, organoids, and microfluidic "organ-on-a-chip" systems, offer a more physiologically relevant environment that better mimics the complexity of in vivo tumors. nih.govmdpi.commdpi.comfrontiersin.org

These advanced models can provide valuable insights into how this compound affects tumor cell proliferation, invasion, and angiogenesis in a more realistic context. mdpi.comfrontiersin.org They also allow for the study of interactions between cancer cells and the tumor microenvironment, which can significantly influence drug response. nih.govfrontiersin.org The development and application of these sophisticated in vitro systems will be instrumental in elucidating the detailed mechanisms of action of this compound and its analogues. lek.comnih.govfrontiersin.org

Table 1: Comparison of In Vitro Research Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | Low cost, high throughput, well-established. | Overly simplistic, fails to replicate in vivo complexity, may lead to inaccurate predictions of drug efficacy. lek.com |

| 3D Spheroids | Self-assembled spherical aggregates of cells. | Better mimics tumor microenvironment, allows for cell-cell and cell-matrix interactions. mdpi.com | Can have necrotic cores, may not fully replicate tissue architecture. |

| Organoids | 3D cell cultures derived from stem cells that self-organize to resemble an organ. | Closely mimic organ structure and function, can be patient-derived for personalized medicine. nih.govfrontiersin.org | Complex to culture, may lack vascularization. frontiersin.org |

| Organ-on-a-Chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. | Allows for the study of multi-organ interactions, provides a more dynamic and physiologically relevant microenvironment. mdpi.com | Technically challenging to create and maintain, may not fully recapitulate all aspects of organ function. |

Application of Computational Chemistry and Chemoinformatics in Analog Design

Computational chemistry and chemoinformatics are powerful tools that can significantly accelerate the drug discovery and development process. schrodinger.com These approaches can be used to predict the properties of virtual compounds, prioritize synthetic targets, and guide the design of analogues with improved activity and selectivity. nih.gov

In the context of this compound, computational methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed. nih.gov For example, computational studies on 10b-aza-analogues have provided insights into the importance of the electronic distribution within the C-ring for biological activity. acs.org "Quantum-chemoinformatics," which utilizes descriptors based on quantum chemistry, can further aid in the design and prediction of new molecules and their reaction pathways. chemrxiv.org By integrating these computational approaches into the research workflow, scientists can more efficiently explore the vast chemical space of possible this compound analogues and identify the most promising candidates for further experimental investigation. schrodinger.comnih.gov

Q & A

Q. What documentation is required for replicating this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.